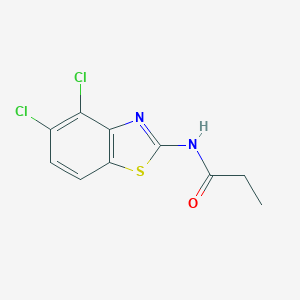![molecular formula C25H23N3O4 B251327 N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251327.png)
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide, commonly known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. BRL-15572 is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. In
Aplicaciones Científicas De Investigación
BRL-15572 has been studied for its potential therapeutic applications in several areas, including drug addiction, Parkinson's disease, and schizophrenia. In addiction research, BRL-15572 has been shown to reduce drug-seeking behavior in animal models of cocaine addiction. In Parkinson's disease research, BRL-15572 has been shown to improve motor function in animal models of the disease. In schizophrenia research, BRL-15572 has been shown to improve cognitive function in animal models of the disease.
Mecanismo De Acción
BRL-15572 acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in the regulation of reward, motivation, and addiction. By blocking the dopamine D3 receptor, BRL-15572 reduces the reinforcing effects of drugs of abuse and may also improve motor function in Parkinson's disease.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have several biochemical and physiological effects. In animal models, BRL-15572 has been shown to reduce drug-seeking behavior, improve motor function, and improve cognitive function. BRL-15572 has also been shown to reduce the release of dopamine in the nucleus accumbens, a key brain region involved in reward and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BRL-15572 in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its role in various physiological and pathological processes. However, one limitation of using BRL-15572 is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on BRL-15572. One area of interest is the potential therapeutic applications of BRL-15572 in addiction and other neuropsychiatric disorders. Another area of interest is the development of more potent and selective dopamine D3 receptor antagonists for use in research and potential clinical applications. Additionally, further studies are needed to understand the long-term effects of BRL-15572 on dopamine signaling and other physiological processes.
Métodos De Síntesis
The synthesis of BRL-15572 involves several steps, starting with the reaction of 2-nitroaniline with benzaldehyde to form 2-(4-nitrophenyl)benzaldehyde. This compound is then reduced to 2-(4-aminophenyl)benzaldehyde, which undergoes a condensation reaction with 1,3-benzodioxole-5-carboxylic acid to form BRL-15572. The final product is purified through recrystallization.
Propiedades
Fórmula molecular |
C25H23N3O4 |
|---|---|
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C25H23N3O4/c29-24(19-10-11-22-23(16-19)32-17-31-22)26-20-8-4-5-9-21(20)27-12-14-28(15-13-27)25(30)18-6-2-1-3-7-18/h1-11,16H,12-15,17H2,(H,26,29) |
Clave InChI |
TXMIDZVCRJIOFD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CC=C5 |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251247.png)
![N-[(4-sulfamoylanilino)-sulfanylidenemethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251249.png)
![N-(2-furoyl)-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B251250.png)
![N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251252.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251254.png)
![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251256.png)
![2,2-dimethyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251258.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251260.png)
![2-(3,5-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251264.png)

![N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-methylbenzamide](/img/structure/B251267.png)
![2-[4-(butan-2-yl)phenoxy]-N-(2-ethyl-2H-tetrazol-5-yl)acetamide](/img/structure/B251268.png)
